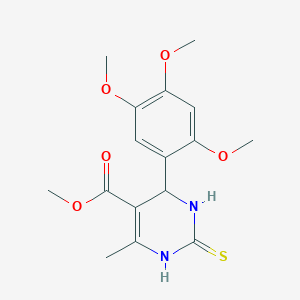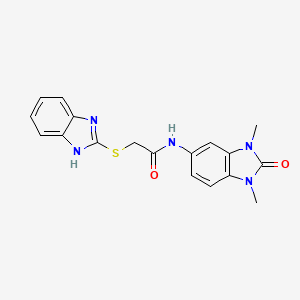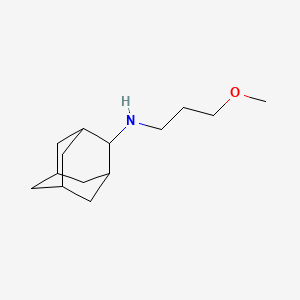
2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoindole and is commonly used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not well understood. However, it is believed to interact with various biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as cancer and neurodegenerative disorders. It has also been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its ease of synthesis, stability, and versatility. However, its limitations include its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One of the potential directions is the development of new synthetic methods for the production of this compound. Another direction is the investigation of its potential therapeutic applications in various diseases. Additionally, the development of new fluorescent probes based on this compound for the detection of other biological molecules is another potential direction for future research.
Conclusion:
In conclusion, 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it a potential candidate for the development of new organic compounds. Its potential therapeutic applications in various diseases and its use as a fluorescent probe for the detection of metal ions in biological systems make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of naphthalene-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using a Lewis acid catalyst such as aluminum chloride to obtain the final product.
Aplicaciones Científicas De Investigación
2-naphthyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-18(25-15-10-9-13-5-1-2-6-14(13)11-15)12-21-19(23)16-7-3-4-8-17(16)20(21)24/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVRKJWYFOTTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057071.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B5057074.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![(2-aminoethyl)[4-(2-biphenylyloxy)butyl]amine](/img/structure/B5057088.png)


![2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5057128.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5057136.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)

![N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5057152.png)

![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)
